molecular formula C29H24N4O4S B606303 Bmx-IN-1 CAS No. 1431525-23-3

Bmx-IN-1

Cat. No. B606303
M. Wt: 524.595
InChI Key: SFMJNHNUOVADRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bmx-IN-1 is a selective, irreversible inhibitor of bone marrow tyrosine kinase on chromosome X (BMX) that targets Cys 496 in the BMX ATP binding domain . It also targets the related Bruton’s tyrosine kinase (BTK) with an IC50 value of 10.4 nM, but is more than 47-656-fold less potent for inhibition of Blk, JAK3, EGFR, Itk, or Tec activity .


Molecular Structure Analysis

The molecular formula of Bmx-IN-1 is C29H24N4O4S . The exact mass is 524.15 . The chemical name is N-[5-[9-[4-(methanesulfonamido)phenyl]-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2-methylphenyl]prop-2-enamide .


Chemical Reactions Analysis

Bmx-IN-1 is a selective, irreversible inhibitor that targets Cys496 in the BMX ATP binding domain . It also targets the related Bruton’s tyrosine kinase (BTK) with an IC50 value of 10.4 nM .


Physical And Chemical Properties Analysis

The molecular weight of Bmx-IN-1 is 524.59 . It is soluble in DMF at 10 mg/mL and in DMSO at 8.33 mg/mL . The storage conditions for the powder are -20°C for 3 years and 4°C for 2 years .

Scientific Research Applications

1. Prostate Cancer Research

  • Application Summary: Bmx-IN-1 is used in the study of castration-resistant prostate cancer (CRPC). The Tec family nonreceptor tyrosine kinase BMX is activated downstream of PI3K and has been implicated in regulation of multiple pathways and in the development of cancers including prostate cancer .
  • Methods of Application: BMX expression in prostate cancer is suppressed directly by AR via binding to the BMX gene and that BMX expression is subsequently rapidly increased in response to ADT . Inhibition of BMX with ibrutinib or another BMX inhibitor BMX-IN-1 markedly enhanced the response to castration in a prostate cancer xenograft model .
  • Results/Outcomes: The data indicate that increased BMX in response to ADT contributes to enhanced tyrosine kinase signaling and the subsequent emergence of CRPC, and that combination therapies targeting AR and BMX may be effective in a subset of patients .

2. Inflammation Research

  • Application Summary: BMX has an important role in inflammation and oncologic disorders . BMX is expressed in hematopoietic cells of the myeloid lineage like granulocytes and monocytes .
  • Methods of Application: Dr. Liu introduced an electrophilic acrylamide moiety targeting Cys 496 and first successfully synthesized a selective BMX inhibitor, called BMX-IN-1 . In RV-1 cells, 1 µM of BMX-IN-1 is sufficient to inhibit BMX autophosphorylation .
  • Results/Outcomes: The review focuses on BMX biology, its role in inflammation and possible signaling pathways, and the potential of selective BMX inhibitors .

3. Regulation of Multiple Tyrosine Kinases

  • Application Summary: Bmx-IN-1 is used in the study of the regulation of multiple tyrosine kinases. BMX contributes to the development of castration-resistant prostate cancer (CRPC) by positively regulating the activities of multiple receptor tyrosine kinases .
  • Methods of Application: The study focuses on the phosphorylation of a phosphotyrosine-tyrosine (pYY) motif in the activation loop of multiple receptor tyrosine kinases, generating pYpY that is required for full kinase activity .
  • Results/Outcomes: The data indicate that BMX contributes to enhanced tyrosine kinase signaling and the subsequent emergence of CRPC .

4. Ischemia-Mediated Arteriogenesis and Lymphangiogenesis

  • Application Summary: Bmx-IN-1 is used in the study of ischemia-mediated arteriogenesis and lymphangiogenesis. BMX, also known as ETK, is a member of the Tec family and plays an important role in these processes .
  • Methods of Application: The study focuses on the role of BMX in these processes and the potential of selective BMX inhibitors .
  • Results/Outcomes: The data indicate that BMX plays an important role in regulating ischemia-mediated arteriogenesis and lymphangiogenesis .

5. Modulation of Therapeutic Response

  • Application Summary: Bmx-IN-1 has been studied for its potential to modulate the response to therapeutic agents, thereby improving the response to chemotherapy, DNA damaging agents, or radiation .
  • Methods of Application: The study focuses on the role of BMX in these processes and the potential of selective BMX inhibitors . Modulation of BMX activity sensitizes cells to therapeutic agents .
  • Results/Outcomes: The studies show strong evidence that both direct inhibition of BMX and modulation of related pathways result in increased therapeutic efficacy .

6. Inhibition of Bruton’s Tyrosine Kinase

  • Application Summary: Bmx-IN-1 is not only a selective inhibitor of BMX but also targets the related Bruton’s tyrosine kinase (BTK) with an IC50 value of 10.4 nM .
  • Methods of Application: The study focuses on the role of BMX and BTK in these processes and the potential of selective BMX inhibitors .
  • Results/Outcomes: The data indicate that Bmx-IN-1 is a potent inhibitor of BTK, which could have implications for the treatment of diseases where BTK plays a key role .

Safety And Hazards

The safety data sheet suggests using a NIOSH approved respirator, safety glasses, and compatible chemical-resistant gloves when handling Bmx-IN-1 . It is recommended for research use only, not for human or veterinary use .

Future Directions

Bmx-IN-1 is the first reported highly selective BMX kinase inhibitor . This research tool helps further reveal the physiological and pathological functions of BMX in the human body and lays the foundation for the future development of anti-cancer drugs targeting BMX kinase .

properties

IUPAC Name

N-[5-[9-[4-(methanesulfonamido)phenyl]-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2-methylphenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N4O4S/c1-4-27(34)31-26-16-23(12-5-18(26)2)33-28(35)14-9-21-17-30-25-13-8-20(15-24(25)29(21)33)19-6-10-22(11-7-19)32-38(3,36)37/h4-17,32H,1H2,2-3H3,(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMJNHNUOVADRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C=CC3=CN=C4C=CC(=CC4=C32)C5=CC=C(C=C5)NS(=O)(=O)C)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bmx-IN-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.